1-Ethoxy-1-pentene

Catalog No.
S6595720
CAS No.
5909-75-1
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-1-pentene

CAS Number

5909-75-1

Product Name

1-Ethoxy-1-pentene

IUPAC Name

(E)-1-ethoxypent-1-ene

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

CAZZAKUBLDUZNK-VOTSOKGWSA-N

SMILES

CCCC=COCC

Canonical SMILES

CCCC=COCC

Isomeric SMILES

CCC/C=C/OCC

1-Ethoxy-1-pentene is an organic compound with the molecular formula C7_7H14_{14}O, characterized by the presence of an ethoxy group (-O-C2_2H5_5) attached to a pentene backbone. This structure features a double bond between the first and second carbon atoms of the pentene chain, making it a member of the alkenes. The compound is noted for its reactivity due to the double bond and is typically used in various industrial applications, including as a precursor in organic synthesis and polymer production .

Typical of alkenes, including:

  • Addition Reactions: The double bond can react with halogens (e.g., bromine or chlorine) or hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.
  • Hydrogenation: The double bond can be saturated by the addition of hydrogen in the presence of a catalyst, converting it into 1-ethoxy-pentane.
  • Polymerization: Under certain conditions, 1-ethoxy-1-pentene can participate in polymerization reactions to form larger oligomers or polymers, which have applications in materials science .

The synthesis of 1-ethoxy-1-pentene can be achieved through several methods:

  • Alkylation Reactions: Ethylene oxide can react with pentene derivatives under acidic conditions to form 1-ethoxy-1-pentene.
  • Dehydration of Alcohols: The dehydration of 1-pentanol in the presence of an acid catalyst can yield 1-ethoxy-1-pentene.
  • Esterification Reactions: The reaction between ethyl alcohol and pentenoic acid can also produce this compound through esterification .

1-Ethoxy-1-pentene has various applications across different industries:

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex organic molecules.
  • Polymer Production: Used as a monomer in the production of polyolefins and other polymers.
  • Solvent: It can function as a solvent in

Interaction studies involving 1-ethoxy-1-pentene primarily focus on its reactivity with other chemical species. Its alkene functionality allows it to participate in various addition reactions, which could lead to different products depending on the reagents used. Understanding these interactions is crucial for optimizing its use in synthetic pathways and industrial applications.

Several compounds share structural similarities with 1-ethoxy-1-pentene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-PenteneC5_5H10_{10}A simple alkene without an ether functional group.
Ethyl Pentyl EtherC7_7H16_{16}OAn ether compound that lacks the double bond.
2-EthylhexanolC8_8H18_{18}OAn alcohol that may participate in similar reactions.
3-HexenolC6_6H12_{12}OAn alcohol with a double bond, similar reactivity.

Uniqueness: The presence of both an ethoxy group and a double bond distinguishes 1-ethoxy-1-pentene from its counterparts, allowing for unique reactivity patterns that are beneficial in synthetic chemistry and industrial applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-11-23

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